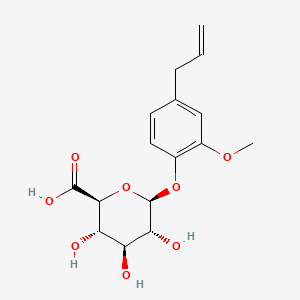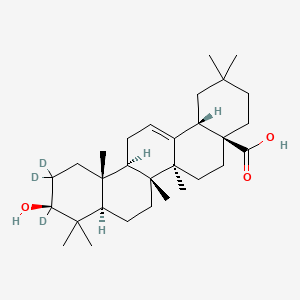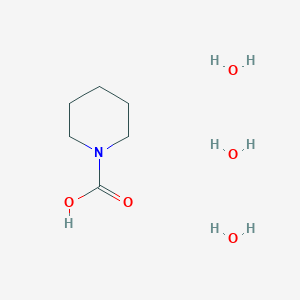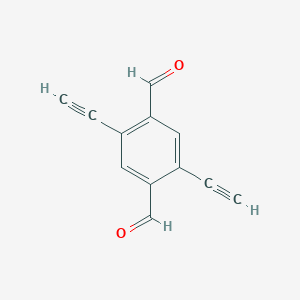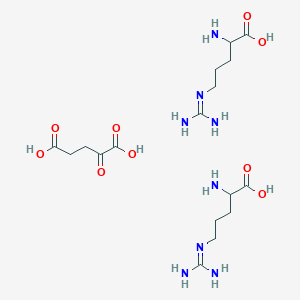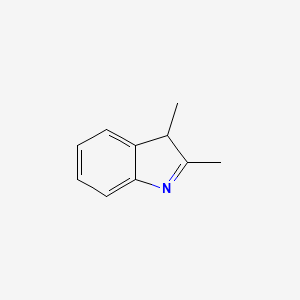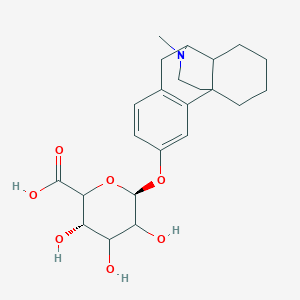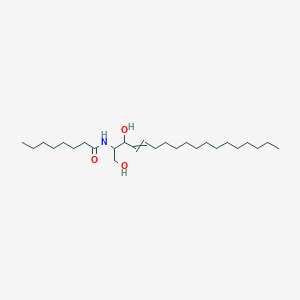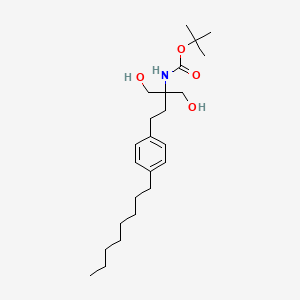![molecular formula C20H25BO2 B13403996 (3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester](/img/structure/B13403996.png)
(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid pinacol ester is a boronic ester derivative commonly used in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry and material science due to its ability to form carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid pinacol ester typically involves the reaction of (3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid pinacol ester undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly in the presence of transition metal catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction typically involves palladium catalysts and bases such as potassium carbonate in an organic solvent.
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling typically yields biaryl compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid pinacol ester is widely used in the synthesis of complex organic molecules through cross-coupling reactions .
Biology and Medicine
In biology and medicine, this compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require the formation of carbon-carbon bonds .
Industry
In the industrial sector, it is used in the production of advanced materials, including polymers and electronic components .
Mecanismo De Acción
The mechanism by which (3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid pinacol ester exerts its effects involves the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. This reaction mechanism typically involves the oxidative addition of the boronic ester to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the dimethyl groups on the biphenyl moiety.
Biphenyl-2-boronic Acid Pinacol Ester: Another similar compound used in Suzuki-Miyaura reactions.
Uniqueness
The presence of the dimethyl groups in (3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid pinacol ester provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions .
Propiedades
Fórmula molecular |
C20H25BO2 |
|---|---|
Peso molecular |
308.2 g/mol |
Nombre IUPAC |
2-[4-(3,5-dimethylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H25BO2/c1-14-11-15(2)13-17(12-14)16-7-9-18(10-8-16)21-22-19(3,4)20(5,6)23-21/h7-13H,1-6H3 |
Clave InChI |
LBZCVVWQGKOTLC-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=CC(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


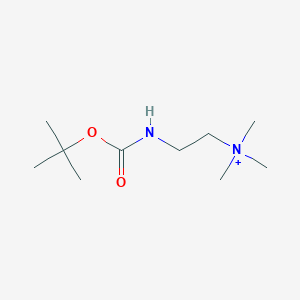
![6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B13403921.png)
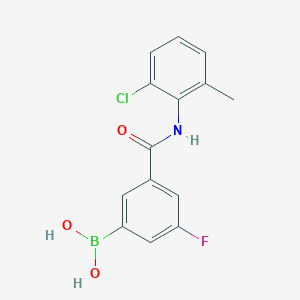
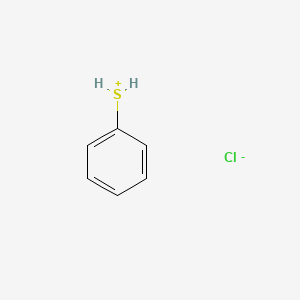
![benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate](/img/structure/B13403958.png)
